Phase 3 Objective Response Rate (ORR): Vimseltinib 40% vs. Placebo 0% at 25 Weeks
In the MOTION Phase 3 randomized, double-blind, placebo-controlled trial (NCT05059262), vimseltinib 30 mg twice weekly produced an objective response rate (ORR) by independent radiological review per RECIST v1.1 of 40% (33/83) at week 25, compared to 0% (0/40) for placebo, yielding a statistically significant difference of 40% (95% CI, 29% to 51%; p<0.0001) [1].
| Evidence Dimension | Objective Response Rate (RECIST v1.1) at Week 25 |
|---|---|
| Target Compound Data | 40% (33/83 patients) |
| Comparator Or Baseline | Placebo: 0% (0/40 patients) |
| Quantified Difference | 40% absolute difference (95% CI, 29% to 51%; p<0.0001) |
| Conditions | MOTION Phase 3 trial; TGCT not amenable to surgery; vimseltinib 30 mg twice weekly; independent radiological review per RECIST v1.1 |
Why This Matters
This Phase 3 efficacy benchmark provides procurement justification based on randomized, placebo-controlled data, confirming that vimseltinib achieves tumor response where placebo yields none, a critical differentiation for clinical research use.
- [1] Gelderblom H, Razak AA, Taylor MH, et al. Vimseltinib versus placebo for tenosynovial giant cell tumour (MOTION): a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial. Lancet. 2024;403(10445):2709-2719. View Source
